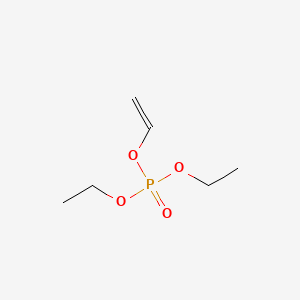

Diethyl vinyl phosphate

Description

Significance of Organophosphorus Compounds as Synthetic Precursors and Monomers

Organophosphorus compounds are a diverse class of molecules with a central phosphorus atom bonded to organic groups, which may also include oxygen, nitrogen, or sulfur. researchgate.net Their versatility makes them valuable as starting materials or key intermediates in the synthesis of a wide array of chemicals. researchgate.net In polymer science, the incorporation of phosphorus into polymer structures imparts unique chemical functionalities and physical properties. researchgate.netwikipedia.org This has led to the development of materials for biomedical, electronic, and catalytic applications. researchgate.net

Organophosphorus monomers are particularly important for creating polymers with specific characteristics. elsevier.com The inclusion of a phosphorus-carbon bond in phosphonate-containing polymers, for example, provides greater thermal and chemical resistance compared to phosphate-based polymers. mst.edu These monomers can be polymerized through various methods, including radical, anionic, and cationic polymerizations, to create polymers with controlled structures and properties. mst.edu The resulting polymers find use as flame retardants, plasticizers, and performance additives in numerous products. wikipedia.org

Diethyl Vinylphosphonate (B8674324) as a Prototypical Vinylphosphonate Monomer and Chemical Intermediate

Diethyl vinylphosphonate (DEVP) is a key organophosphorus compound and serves as a versatile intermediate in chemical synthesis. chemimpex.com Its structure, featuring a vinyl group attached to a phosphonate (B1237965) ester, allows it to be readily incorporated into polymer chains, thereby enhancing the properties of materials for applications such as coatings and adhesives. chemimpex.com

DEVP is a valuable precursor for creating other organophosphorus compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, it can react with arylboronic acids through a palladium-catalyzed Mizoroki-Heck reaction to form α,β-unsaturated phosphonates. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It also undergoes aza-Michael addition with primary and secondary amines to produce 2-(arylamino)ethyl phosphonates. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

As a monomer, DEVP can be polymerized to form poly(diethyl vinylphosphonate) (PDEVP), a high-molecular-weight polymer, often using lanthanide complexes as initiators. chemicalbook.comsigmaaldrich.comsigmaaldrich.comresearchgate.net The polymerization of DEVP can be controlled to produce polymers with specific molecular weights and distributions. researchgate.net PDEVP exhibits interesting properties, including a low glass transition temperature and high thermal decomposition temperature. researchgate.net

Table 1: Physicochemical Properties of Diethyl Vinylphosphonate

| Property | Value |

| Molecular Formula | C6H13O3P |

| Molecular Weight | 164.14 g/mol chemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Clear colorless to light yellow liquid chemimpex.comchemicalbook.com |

| Boiling Point | 202-203 °C chemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.068 g/mL at 25 °C chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.429 chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 682-30-4 chemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Historical Evolution of Research on Vinylphosphonate Polymerization and Reactivity

The study of vinylphosphonate polymerization has progressed significantly over the years, driven by the quest for new materials with tailored properties. Early research into the polymerization of vinylphosphonate monomers, such as diethyl vinylphosphonate, often involved conventional methods like free radical polymerization. rsc.org However, these methods were often hampered by side reactions like chain transfer, leading to polymers with low molecular weights. rsc.orgresearchgate.net

A major breakthrough in the field was the application of rare-earth metal-mediated group transfer polymerization (REM-GTP). rsc.org This technique, first successfully applied to DEVP in 2010, allowed for the synthesis of well-defined, high-molecular-weight poly(diethyl vinylphosphonate) with precise control over the polymer's architecture. rsc.org Subsequent research has focused on expanding the range of monomers that can be used in REM-GTP and developing new copolymer architectures. rsc.org

More recent advancements have explored stereospecific polymerization of DEVP using yttrium- and aluminum-based catalysts. acs.orgacs.org These catalysts have shown the ability to produce highly isotactic PDEVP, where the polymer chains have a regular, repeating stereochemistry. acs.orgacs.org This control over the polymer's microstructure is crucial for developing "smart" polymeric materials whose properties can be switched by external stimuli. acs.org The reactivity of the resulting polymers has also been a subject of intense study, with researchers exploring polymer-analogous reactions to introduce new functional groups and create complex polymer conjugates. rsc.org

Table 2: Chronological Milestones in Diethyl Vinylphosphonate Research

| Year | Milestone | Research Focus |

| 1958 and earlier | Foundational studies on organophosphorus monomers and polymers. elsevier.com | Synthesis and basic properties of organophosphorus compounds. elsevier.com |

| 2008 | Kinetic studies of radical polymerization of dialkyl vinylphosphonates. researchgate.net | Understanding the mechanism and kinetics of polymerization, including chain transfer reactions. researchgate.net |

| 2010 | First successful synthesis of high-molecular-weight PDEVP via REM-GTP. rsc.org | Achieving controlled polymerization to produce well-defined polymers. rsc.org |

| 2015 | Synthesis of amphiphilic copolymers of DEVP. researchgate.net | Creating copolymers with tailored properties for specific applications. researchgate.net |

| 2019 | Isospecific group-transfer polymerization of DEVP using CGCs. acs.orgacs.org | Inducing isotacticity and controlling polymer microstructure for advanced materials. acs.orgacs.org |

| 2021 | Exploration of polymer-analogous transformations of polyvinylphosphonates. rsc.org | Post-polymerization modification to introduce new functionalities. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4851-64-3 |

|---|---|

Molecular Formula |

C6H13O4P |

Molecular Weight |

180.14 g/mol |

IUPAC Name |

ethenyl diethyl phosphate |

InChI |

InChI=1S/C6H13O4P/c1-4-8-11(7,9-5-2)10-6-3/h4H,1,5-6H2,2-3H3 |

InChI Key |

ULUJSLFWDQSXRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC=C |

Origin of Product |

United States |

Polymerization and Copolymerization Studies of Diethyl Vinylphosphonate

Homopolymerization Characteristics and Control

The homopolymerization of DEVP presents unique challenges and opportunities depending on the chosen polymerization method. While some techniques yield only low molecular weight products, others allow for the synthesis of well-defined high molecular weight polymers.

The radical homopolymerization of diethyl vinylphosphonate (B8674324) is generally inefficient, typically resulting in low yields of low molecular weight polymers or oligomers. tandfonline.comhilarispublisher.com This behavior is often attributed to significant chain transfer reactions involving the monomer or the polymer itself. rsc.org For instance, in a radical polymerization initiated by benzoyl peroxide (BPO), the homopolymerization of DEVP yielded only oligomers with a molecular weight (MW) of approximately 0.4 kDa. tandfonline.com Similarly, studies using peroxide initiators produced clear, viscous liquid polymers of low molecular weight. researchgate.net The low reactivity of DEVP in radical systems makes it challenging to produce high molecular weight homopolymers through this method. tandfonline.com

| Monomer | Initiator | Temperature (°C) | Yield (%) | MW (kDa) |

| DEVP | BPO | 60 | - | 0.4 |

| CEMA | BPO | 60 | 85.6 | 67.0 |

A comparison of radical homopolymerization of Diethyl Vinylphosphonate (DEVP) and 2-Chloroethyl Methacrylate (B99206) (CEMA), highlighting the low molecular weight obtained for PDEVP. Data sourced from tandfonline.com.

Anionic polymerization offers an alternative route to synthesizing poly(diethyl vinylphosphonate) and can lead to higher molecular weight polymers compared to radical methods. scite.ai Various initiators have been employed for this purpose. Meyer and colleagues proposed using initiators such as sec-butyllithium (B1581126) (sBuLi) in conjunction with 1,1-diphenylethylene (B42955) (Ph₂C=CH₂) in tetrahydrofuran (B95107) (THF). mdpi.comencyclopedia.pub Other research has utilized tert-butyllithium (B1211817) (t-BuLi) or a combination of t-BuLi and tributylaluminum (n-Bu₃Al) in toluene (B28343). mdpi.comencyclopedia.pubresearchgate.net While anionic polymerization can produce high yields, the process can sometimes be complicated by the precipitation of the polymer at low conversions, particularly with related monomers like dimethyl vinylphosphonate. mdpi.comencyclopedia.pub The resulting polymers are typically formed through a regioselective process, though with low stereoselectivity. mdpi.comencyclopedia.pub

To achieve better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, controlled/living polymerization techniques have been successfully applied to DEVP.

Rare earth metal-mediated group transfer polymerization (GTP) has emerged as a highly effective method for the controlled polymerization of vinylphosphonates, including DEVP. researchgate.net This technique allows for the synthesis of well-defined, high-molecular-weight poly(diethyl vinylphosphonate) (PDEVP). rsc.org Lanthanide-based catalysts, such as yttrium- and aluminum-based constrained geometry complexes (CGCs), have been shown to induce isotacticity while maintaining excellent control over macromolecular parameters, achieving initiator efficiencies up to 99% and narrow dispersities (≤1.02). acs.org The first successful synthesis of high-molecular-weight PDEVP via GTP was reported in 2010 using Cp₂YbMe as the initiator. rsc.org This method has also been adapted for surface-initiated GTP to create polymer-particle hybrids, for example, by growing PDEVP chains from the surface of silicon nanocrystals using a Cp₂YCH₂TMS(thf) catalyst. nih.gov

Polymerization of DEVP can be effectively initiated by lanthanide tris(borohydride) complexes, such as Ln(BH₄)₃(THF)₃, where Ln represents various lanthanide elements (e.g., Y, La, Nd, Sm, Gd, Dy, Lu). rsc.orgresearchgate.net This method proceeds in a controlled manner, as evidenced by kinetic studies showing that the molecular weight of the resulting PDEVP increases linearly with monomer conversion. researchgate.net The polymerizations maintain a moderate molecular weight distribution, with polydispersity index (PDI) values typically between 1.7 and 1.9. researchgate.net End-group analysis has confirmed a coordination anionic polymerization mechanism for this system. researchgate.net Optimized conditions for this polymerization have been identified as 40°C for 1 hour in bulk, with a monomer-to-initiator molar ratio ([M]/[I]) of 300. researchgate.net

| Initiator (Ln(BH₄)₃(THF)₃) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |

| Y(BH₄)₃(THF)₃ | 95.8 | 32.5 | 1.71 |

| La(BH₄)₃(THF)₃ | 98.2 | 38.4 | 1.83 |

| Nd(BH₄)₃(THF)₃ | 97.5 | 36.2 | 1.80 |

| Sm(BH₄)₃(THF)₃ | 96.1 | 35.1 | 1.78 |

| Gd(BH₄)₃(THF)₃ | 94.3 | 31.6 | 1.74 |

| Lu(BH₄)₃(THF)₃ | 92.5 | 29.8 | 1.72 |

Polymerization of DEVP initiated by various lanthanide tris(borohydride) complexes. Conditions: [M]/[I] = 300, bulk, 40°C, 1 hour. Data adapted from researchgate.net.

Controlled/Living Polymerization Techniques

Copolymerization with Diverse Monomers

Diethyl vinylphosphonate has been copolymerized with a range of other monomers to create functional polymers with tailored properties. Due to its relatively low reactivity in radical systems, its incorporation into copolymers is heavily influenced by the reactivity of the comonomer. tandfonline.comscite.ai

Radical copolymerization has been performed with monomers such as styrene (B11656), methyl methacrylate (MMA), acrylonitrile (B1666552), and 2-chloroethyl methacrylate (CEMA). tandfonline.comkpi.ua

With Styrene: The monomer reactivity ratios for the free-radical copolymerization of styrene (M₁) and DEVP (M₂) were determined to be r₁ = 3.25 and r₂ = 0. scite.ai This indicates that styrene is significantly more reactive and incorporates into the polymer chain much more readily than DEVP, leading to copolymers with long blocks of styrene. scite.ai However, high molecular weight copolymers can be obtained. rsc.org

With 2-Chloroethyl Methacrylate (CEMA): In the copolymerization of CEMA (M₁) and DEVP (M₂), the reactivity ratios were found to be r₁ = 19.45 and r₂ = 0.11. tandfonline.comhilarispublisher.com This large difference again shows that CEMA is much more reactive. The resulting copolymers tend to have long sequences of CEMA units with randomly distributed short segments of DEVP. tandfonline.com Despite the low reactivity of DEVP, copolymers with moderate PDI values (1.31–1.48) and molecular weights ranging from 2.4 to 4.6 kDa have been successfully synthesized and isolated. tandfonline.com

With Trimethoxyvinylsilane (TMVS): DEVP (M₁) has also been copolymerized with trimethoxyvinylsilane (M₂), yielding reactivity ratios of r₁ = 1.6 and r₂ = 0, indicating DEVP is the more reactive monomer in this pair. researchgate.net

With Acrylonitrile and Methyl Methacrylate: DEVP is not well copolymerized with conjugative monomers like acrylonitrile and methyl methacrylate in radical systems. scite.ai

| Comonomer (M₁) | DEVP (M₂) | r₁ | r₂ | Polymerization System |

| 2-Chloroethyl methacrylate | Diethyl vinylphosphonate | 19.45 | 0.11 | Radical (BPO) |

| Styrene | Diethyl vinylphosphonate | 3.25 | 0 | Radical |

| Diethyl vinylphosphonate | Trimethoxyvinylsilane | 1.6 | 0 | Radical |

Reactivity Ratios for the Radical Copolymerization of Diethyl Vinylphosphonate (DEVP) with Various Comonomers. Data sourced from tandfonline.comscite.airesearchgate.net.

Reactivity Ratios in Free Radical Copolymerization Systems

The reactivity of Diethyl Vinylphosphonate (DEVP) in free radical copolymerization is significantly influenced by the comonomer. The monomer reactivity ratios indicate how readily each monomer adds to a growing polymer chain. For instance, in the copolymerization of styrene (M1) and DEVP (M2), the reactivity ratios have been determined as r1 = 3.25 and r2 = 0. rsc.orgscite.ai This suggests that styrene is much more reactive than DEVP and will preferentially add to the growing polymer chain, leading to copolymers with long blocks of styrene and randomly distributed short blocks of DEVP. scite.ai For systems with low initial molar ratios of DEVP, a more random copolymer structure can be approximated. scite.ai

In another study, the reactivity ratios for the free radical copolymerization of 2-chloroethyl methacrylate (CEMA) (M1) and DEVP (M2) were found to be r1 = 19.45 and r2 = 0.11, respectively. researchgate.nethilarispublisher.comtandfonline.com These values indicate that CEMA is significantly more reactive than DEVP, resulting in copolymers with long CEMA blocks and short, randomly distributed DEVP blocks. tandfonline.com

Calculated reactivity ratios for DEVP with other common monomers also highlight its lower reactivity. For instance, with styrene (S), the calculated ratios are r1 = 2.689 and r2 = 0.317. kpi.ua For methyl methacrylate (MMA), they are r1 = 2.098 and r2 = 0.251. kpi.ua In the case of acrylonitrile (AN), the ratios are r1 = 0.239 and r2 = 0.293, and for acrylamide (B121943) (AM), they are r1 = 0.513 and r2 = 0.806. kpi.ua These values further confirm that DEVP is generally less reactive than these common comonomers in free radical copolymerization.

Table 1: Reactivity Ratios of Diethyl Vinylphosphonate (M2) with Various Monomers (M1) in Free Radical Copolymerization

| Monomer 1 (M1) | r1 | r2 | Reference |

|---|---|---|---|

| Styrene | 3.25 | 0 | rsc.orgscite.ai |

| 2-Chloroethyl methacrylate | 19.45 | 0.11 | researchgate.nethilarispublisher.comtandfonline.com |

| Styrene (calculated) | 2.689 | 0.317 | kpi.ua |

| Methyl Methacrylate (calculated) | 2.098 | 0.251 | kpi.ua |

| Acrylonitrile (calculated) | 0.239 | 0.293 | kpi.ua |

| Acrylamide (calculated) | 0.513 | 0.806 | kpi.ua |

Copolymerization with Acrylic and Methacrylic Esters

Diethyl vinylphosphonate has been successfully copolymerized with various acrylic and methacrylic esters. The free radical copolymerization of DEVP with methyl methacrylate (MMA) has been reported, often to incorporate phosphorus into the polymer for applications like flame retardancy. kpi.ua The calculated reactivity ratios for the MMA-DEVP pair (r_MMA = 2.098, r_DEVP = 0.251) indicate that MMA is the more reactive monomer. kpi.ua

Copolymerization of dimethyl vinylphosphonate (a related monomer) with bisphenol A ethoxylate dimethacrylate has also been achieved through radical photoinitiated polymerization. researchgate.net While reports on the radical copolymerization of DEVP with ethylene (B1197577) glycol dimethacrylate exist, they often lack detailed characterization. hilarispublisher.com

Copolymerization with Styrenic Monomers

The copolymerization of diethyl vinylphosphonate (DEVP) with styrene has been a subject of interest for creating functional polymers. Early studies by Arcus and Matthews established the monomer reactivity ratios for the free radical copolymerization of styrene (M₁) and DEVP (M₂) as r₁ = 3.25 and r₂ = 0. rsc.org This indicates that the growing polymer chain ending in a styrene unit has a strong preference for adding another styrene monomer, while a chain ending in a DEVP unit is highly likely to add a styrene monomer. The result is a copolymer structure characterized by long polystyrene blocks interspersed with isolated DEVP units. scite.ai

For practical applications, such as imparting flame retardancy, copolymers containing around 10 mol% of DEVP have been synthesized. kpi.ua The properties of these copolymers, including intrinsic viscosity and phosphorus content, are dependent on the initial monomer ratio, temperature, and initiator concentration. rsc.org For instance, increasing the styrene to DEVP molar ratio in the initial mixture leads to a decrease in the phosphorus content of the final copolymer. rsc.org Light-scattering measurements have determined the weight-average molecular weights of these copolymers to be in the range of 14,300 to 55,600. rsc.org

More advanced architectures, such as poly(styrene-b-vinylphosphonic acid) diblock copolymers, have been synthesized via sequential anionic polymerization. acs.org This method involves initiating styrene polymerization with n-butyllithium, followed by the addition of 1,1-diphenylethylene and then DEVP to grow the second block. acs.org Subsequent hydrolysis of the diethyl phosphonate (B1237965) ester groups yields the final ionomer. acs.org

Copolymerization with Nitrile and Amide Monomers

Diethyl vinylphosphonate (DEVP) has been copolymerized with both nitrile and amide-containing monomers, primarily acrylonitrile (AN) and acrylamide (AM), through free-radical polymerization. kpi.ua These copolymerizations are often aimed at producing flame-retardant materials, where the phosphorus from DEVP can act synergistically with the nitrogen from the comonomer. kpi.ua

In a study investigating flame retardancy, copolymers of DEVP with AN and AM were synthesized to contain approximately equal molar amounts of phosphorus. kpi.ua The reactivity ratios for the AN-DEVP system were calculated to be r_AN = 0.239 and r_DEVP = 0.293, while for the AM-DEVP system, they were r_AM = 0.513 and r_DEVP = 0.806. kpi.ua These values suggest that in the AN-DEVP system, the monomers have somewhat comparable reactivities, while in the AM-DEVP system, DEVP is slightly more reactive.

The copolymerization with acrylamide is particularly noteworthy for the significant nitrogen-phosphorus synergism observed in the resulting copolymer's flame retardant properties. kpi.ua For example, incorporating 5.3% by weight of phosphorus from DEVP into polyacrylamide increased the Limiting Oxygen Index (LOI) by 112%. kpi.ua The synthesis of these copolymers was carried out in solution, using toluene for the AM-DEVP system and dioxane for the AN-DEVP system, with AIBN or TBHP as initiators. kpi.ua

Synthesis of Advanced Polymeric Architectures and Functional Copolymers

The synthesis of advanced polymeric architectures incorporating diethyl vinylphosphonate (DEVP) has been explored to create materials with tailored properties and functionalities. These architectures move beyond simple random copolymers and include block copolymers and other complex structures.

One notable example is the synthesis of poly(styrene-b-vinylphosphonic acid) diblock copolymers through sequential anionic polymerization. acs.org This controlled polymerization technique allows for the precise construction of a polystyrene block followed by a poly(diethyl vinylphosphonate) block, which is then hydrolyzed to the poly(vinylphosphonic acid) block. acs.org These block copolymers can self-assemble into nanostructured morphologies with distinct domains, which is crucial for applications like proton-conducting membranes. acs.org

Rare earth metal-mediated group transfer polymerization (REM-GTP) has emerged as a powerful method for synthesizing well-defined, high-molecular-weight poly(diethyl vinylphosphonate) (PDEVP). rsc.org This technique has been extended to create BAB-type block copolymers, for example, with 2-vinylpyridine (B74390) (P2VP) as the A block and PDEVP as the B block. nih.gov These copolymers can form spherical micelles in aqueous solutions and have been investigated as dual-responsive (pH and temperature) nanocarriers for drug delivery. nih.gov Further functionalization can be achieved by incorporating a third block, such as diallyl vinylphosphonate, which allows for cross-linking via thiol-ene click chemistry to form stable nanoparticles. nih.gov

Additionally, surface-initiated group transfer polymerization (SI-GTP) has been utilized to graft PDEVP brushes from surfaces, creating functional coatings. tu-dresden.de This method allows for the rapid growth of polymer layers with potential applications in biomedical devices and proton-conducting layers. tu-dresden.de

Mechanistic and Kinetic Investigations of Polymerization

Coordination Anionic Polymerization Mechanisms

The polymerization of diethyl vinylphosphonate (DEVP) can be effectively achieved through coordination anionic polymerization, particularly using rare-earth metal-based initiators. researchgate.netmdpi.com This method offers a controlled polymerization process, leading to polymers with predictable molecular weights and relatively narrow molecular weight distributions. researchgate.net

Studies using lanthanide tris(borohydride) complexes, such as Ln(BH₄)₃(THF)₃, as initiators have shown that the polymerization of DEVP proceeds in a controlled manner. researchgate.net Kinetic investigations revealed that the molecular weights of the resulting poly(diethyl vinylphosphonate)s (PDEVPs) increase linearly with monomer conversion. researchgate.net End-group analysis using electrospray ionization mass spectrometry (ESI-MS) and ¹H NMR spectroscopy has confirmed a coordination anionic polymerization mechanism. researchgate.net

The mechanism of polymerization initiated by rare-earth metal complexes like Cp₂LnX (where Ln is a lanthanide and X is a substituent) can be complex and depends on the nature of the X group. mdpi.comencyclopedia.pub For instance:

When X is a methyl (Me) or trimethylsilylmethyl (CH₂SiMe₃) group, initiation is believed to occur through the abstraction of an acidic α-proton from the vinylphosphonate monomer. mdpi.comencyclopedia.pub

When X is a cyclopentadienyl (B1206354) (Cp) or a thiol (SR) group, initiation proceeds via the nucleophilic transfer of the X group to a coordinated monomer. mdpi.comencyclopedia.pub

For chloro (Cl) or alkoxy (OR) groups, a monomer-induced ligand exchange can occur, forming a more active Cp₃Ln catalyst. mdpi.comencyclopedia.pub

Following initiation, the polymerization is proposed to proceed through a group-transfer mechanism involving a postulated eight-membered ring intermediate, where the growing chain is transferred to a monomer coordinated at the metal center. tu-dresden.demdpi.com This coordination of the growing chain end to the catalyst is crucial as it suppresses side reactions and allows for stereospecific polymerization. tu-dresden.de

Cyclopolymerization Mechanisms in Multifunctional Vinylphosphonates

The polymerization of multifunctional monomers containing two or more polymerizable groups can proceed through cyclopolymerization, an alternating intramolecular-intermolecular chain propagation mechanism that leads to the formation of cyclic structures within the main polymer chain. This process is particularly relevant for certain multifunctional vinylphosphonates and related compounds, preventing cross-linking and yielding soluble, linear polymers containing cyclic repeating units.

This principle of cyclopolymerization is not limited to VPA. Studies on multifunctional vinyl phosphates, which are structurally related to vinylphosphonates, demonstrate similar mechanisms. For instance, the polymerization of phenyl divinyl phosphate (B84403), a monomer with two vinyl groups, primarily proceeds through a cyclopolymerization pathway. researchgate.net This process results in a polymer containing five-membered ring units, avoiding the extensive cross-linking that would typically be expected from a divinyl monomer. researchgate.net

The concept of cyclopolymerization is well-established for non-phosphorus-containing 1,6-dienes, such as diallyl ammonium (B1175870) salts, which readily form five- or six-membered rings in the polymer backbone. encyclopedia.pubkpi.ua By extension, multifunctional vinylphosphonates like diallyl vinylphosphonate (DAlVP) and other diene-containing phosphonates are synthesized with the expectation that they will undergo free-radical diene cyclopolymerization to yield linear polymers with cyclic phosphonate units in the side chain. mdpi.com

Influence of Steric Hindrance, Charge Distribution, and Chain Transfer on Polymerization

The polymerization behavior of vinylphosphonates and vinyl phosphates is significantly governed by a combination of steric, electronic, and kinetic factors. These include the bulkiness of the ester groups (steric hindrance), the electronic nature of the phosphonate/phosphate moiety (charge distribution), and the propensity for premature termination of the growing polymer chain (chain transfer).

Steric Hindrance

Steric hindrance, arising from the spatial bulk of the ester groups attached to the phosphorus atom, plays a critical role in the polymerization kinetics of dialkyl vinylphosphonates. Research has shown that the rate of polymerization is inversely related to the size of these alkyl groups. For example, dimethyl vinylphosphonate (DMVP) polymerizes significantly faster than diethyl vinylphosphonate (DEVP) under identical radical polymerization conditions, a difference attributed to the greater steric bulk of the ethyl groups compared to the methyl groups.

The steric influence of the phosphonate group also affects the physical properties of the resulting polymers. When diethyl vinylphosphonate is copolymerized with monomers like styrene, the bulky phosphonate side group incorporated into the polymer chain increases steric hindrance, which can disrupt polymer chain packing and lead to a lower glass transition temperature (Tg) compared to pure polystyrene. rsc.org

Charge Distribution

The electronic nature of the phosphate and phosphonate groups influences the reactivity of the vinyl double bond. The phosphorus atom's electronegativity and the presence of electron-withdrawing oxygen atoms affect the charge distribution across the monomer. In the case of diethyl vinyl phosphate (DEVPA), the diethylphosphate (B48627) group acts as a stronger electron-attracting group than the acetoxy group in vinyl acetate (B1210297). This is quantitatively described by the Alfrey-Price e value, which is a measure of the polarity or electron-donating/withdrawing nature of the functional group on a vinyl monomer. A more positive e value indicates a more electron-poor double bond.

The charge density of the phosphonate groups in the final polymer is also a crucial factor determining its properties, such as its ability to chelate metal ions. acs.org Copolymers with a higher content of vinylphosphonic acid exhibit a greater negative charge density upon dissociation, enhancing their interaction with cations. acs.org

Chain Transfer

A predominant characteristic in the radical polymerization of both vinylphosphonates and vinyl phosphates is the high incidence of chain transfer reactions. rsc.orgresearchgate.net These reactions, particularly chain transfer to the monomer, are a primary reason for the formation of low molecular weight polymers or oligomers. rsc.orgresearchgate.net It is postulated that chain transfer can occur through the abstraction of a hydrogen atom from the alkoxy groups attached to the phosphorus atom. researchgate.net

For dialkyl vinylphosphonates, studies have demonstrated that polymerization is often dominated by intramolecular hydrogen transfer from the phosphonate ester groups. rsc.orgmdpi.com This transfer creates a more thermally labile P–O–C bond within the polymer backbone, which can be susceptible to chain scission. rsc.org Similarly, the homopolymerization of this compound and diphenyl vinyl phosphate yields polymers of low molecular weight, a result attributed to a high degree of chain transfer to the monomer. researchgate.net This high chain transfer constant limits the growth of the polymer chain, making it difficult to achieve high molecular weight polymers through conventional radical polymerization.

The table below summarizes the copolymerization parameters for this compound (DEVPA), illustrating its reactivity characteristics.

| Comonomer (M₁) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Alfrey-Price Q₂ Value | Alfrey-Price e₂ Value |

|---|---|---|---|---|

| Vinyl Acetate (VAc) | 0.95 | 0.93 | 0.025 | 0.13 |

| Acrylonitrile (AN) | 6.6 | 0.049 | 0.026 | 0.14 |

The reactivity ratios (r₁ and r₂) indicate how readily each monomer adds to a growing polymer chain ending in either its own or the other monomer type. The Alfrey-Price Q-e values characterize the general reactivity (Q) and polarity (e) of the DEVPA monomer.

Physicochemical Characterization and Advanced Material Properties of Poly Diethyl Vinylphosphonate

Spectroscopic and Spectrometric Characterization of Polymer Structure

The elucidation of the molecular structure of poly(diethyl vinylphosphonate) (PDEVP) relies on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information on the polymer's structural units, functional groups, end-groups, and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of PDEVP. rsc.orgacs.org ¹H, ¹³C, and ³¹P NMR spectra provide complementary information to confirm the polymer's identity and microstructure. acs.orgtandfonline.com

In the ¹H NMR spectrum of PDEVP, characteristic signals corresponding to the protons in the repeating monomer unit are observed. The signals for the –OCH₂– and –OCH₂CH₃ protons in the diethyl phosphonate (B1237965) groups typically appear at approximately 4.1 ppm and 1.3 ppm, respectively. tandfonline.com The methylene (B1212753) and methine protons of the polymer backbone are found in the region between 1.5 and 2.5 ppm. tandfonline.com The integration of these signals allows for the confirmation of the polymer structure.

¹³C NMR spectroscopy further corroborates the structure by identifying the carbon environments within the polymer. Although detailed assignments can be complex, the spectra provide evidence for the presence of the expected carbon atoms in the polymer backbone and the ethyl groups of the phosphonate ester. rsc.org

³¹P NMR spectroscopy is particularly valuable for characterizing phosphorus-containing polymers like PDEVP. The ³¹P NMR spectra of PDEVP typically show signals in the range of 28–36 ppm, which confirms the presence of the phosphonate group in the polymer chain. tandfonline.com The chemical shift in ³¹P NMR can also provide insights into the stereochemistry of the polymer, with different tacticities (isotactic, atactic) resulting in distinct signals. acs.orgresearchgate.net For instance, yttrium-catalyzed polymerization can produce highly isotactic PDEVP. acs.org

Table 1: Representative ¹H and ³¹P NMR Chemical Shifts for Poly(diethyl vinylphosphonate)

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | –OCH₂CH₃ | ~1.3 |

| ¹H | Polymer Backbone (–CH₂–CH–) | 1.5–2.5 |

| ¹H | –OCH₂– | ~4.1 |

| ³¹P | P=O | 28–36 |

Note: Chemical shifts are approximate and can vary depending on the solvent, polymer tacticity, and molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in PDEVP. tandfonline.comrsc.org The FTIR spectrum of PDEVP displays characteristic absorption bands that confirm the polymer's chemical structure.

Key vibrational bands observed in the FTIR spectrum of PDEVP include:

P=O Stretching: A strong absorption peak typically appears around 1228 cm⁻¹, which is characteristic of the phosphoryl group. tandfonline.com

P–O–C Stretching: The stretching vibrations of the P–O–C linkage are observed as distinct peaks, often around 1027 cm⁻¹ and 1052 cm⁻¹. tandfonline.com

C–H Stretching and Bending: The spectrum also contains bands corresponding to the stretching and bending vibrations of the C–H bonds in the ethyl groups and the polymer backbone.

The absence of a vinyl C=C stretching band (typically around 1640 cm⁻¹) in the polymer's spectrum, which is present in the diethyl vinylphosphonate (B8674324) monomer, indicates the successful polymerization of the vinyl group. The loss of the azide (B81097) stretch at approximately 2000 cm⁻¹ in functionalized PDEVP can also be monitored by FTIR. rsc.org

Table 2: Characteristic FTIR Absorption Bands for Poly(diethyl vinylphosphonate)

| Wavenumber (cm⁻¹) | Assignment |

| ~1228 | P=O stretching |

| ~1052 | P–O stretching |

| ~1027 | P–O stretching |

Electrospray Ionization Mass Spectrometry (ESI-MS) for End-Group Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight and, importantly, the end-groups of PDEVP chains. acs.org This analysis is particularly informative for understanding the initiation and termination mechanisms of the polymerization process. researchgate.net By analyzing the mass-to-charge ratio of the polymer chains, the masses of the initiating and terminating fragments can be identified. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the photophysical properties of PDEVP, particularly when the polymer is functionalized with chromophores or used in the creation of nanomaterials. nih.govuni-stuttgart.de Unmodified PDEVP does not exhibit significant absorption in the UV-Vis range. However, when functionalized with a chromophoric end-group, such as a pyridine (B92270) derivative, the polymer can exhibit characteristic absorption bands. nih.gov

For example, PDEVP end-capped with a vinyl-lutidine fluorophore may show an excitation maximum around 280 nm. nih.gov The photophysical behavior can be further modulated by attaching the polymer to nanoparticles. When PDEVP end-capped with a fluorophore is anchored to gold nanoparticles, the fluorescence emission can be quenched due to Förster resonance energy transfer (FRET) between the fluorophore and the metal surface. nih.gov This quenching provides evidence for the successful attachment of the polymer to the nanoparticle. nih.gov The thermosensitive behavior of PDEVP in water can also be characterized by monitoring changes in UV transmittance with temperature. researchgate.net

Morphological and Microstructural Characterization

The morphology and microstructure of PDEVP, especially in bulk or as part of composite materials, are critical to its physical properties and applications.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is utilized to visualize the surface and bulk morphology of PDEVP materials. capes.gov.brunit.no When PDEVP is used to create nanoparticles or hydrogels, SEM images can reveal the size, shape, and porous structure of these materials. nih.govresearchgate.net

For instance, PDEVP-capped gold nanoparticles can form spherical structures with sizes ranging from 50 to 200 nm, as observed by SEM. nih.gov In the case of hydrogels, SEM can be used to examine the internal microstructure, such as the pore size and interconnectivity, which are crucial for applications like controlled release. researchgate.net The morphology of char residue after flammability tests can also be studied using SEM to understand the flame-retardant mechanism. tandfonline.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) has been instrumental in elucidating the surface morphology of materials based on poly(diethyl vinylphosphonate). Studies on thin films and nanoparticles incorporating PDEVP reveal detailed topographical features. For instance, when PDEVP is used to cap gold nanoparticles (AuNPs), AFM imaging has confirmed the formation of globular or spherical structures with sizes ranging from 50 to 200 nm. nih.govmdpi.com

In the context of hydrogels, AFM has been used to examine the surface of thin films spin-coated onto sensor crystals. nih.govresearchgate.netacs.org These analyses have shown that the hydrogels provide quantitative surface coverage. nih.govresearchgate.net For example, characterization of dry, cross-linked, partially hydrolyzed poly(vinylphosphonate) films revealed a relatively smooth and homogeneous coating with an average layer thickness of approximately 39.4 ± 2.33 nm and a roughness average of 1.96 ± 0.75 nm. nih.govacs.org Even after being subjected to harsh conditions, such as cycling between different pH values, AFM measurements indicated that the hydrogel films maintained their surface coverage without significant loss, demonstrating their excellent adhesion. researchgate.net

| Feature | Observation | Source(s) |

| Morphology of PDEVP-capped AuNPs | Formation of 50–200 nm globular structures. | nih.govmdpi.com |

| Hydrogel Film Thickness | Average of 39.4 ± 2.33 nm. | nih.govacs.org |

| Hydrogel Film Roughness | Average of 1.96 ± 0.75 nm. | nih.govacs.org |

| Film Integrity | Maintained surface coverage after pH cycling. | researchgate.net |

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD), a technique commonly used to analyze the crystalline structure of materials, has been applied to poly(diethyl vinylphosphonate) and its composites. ndhu.edu.twwikipedia.org The analysis of PDEVP and its copolymers generally indicates a non-crystalline or amorphous character, as evidenced by the absence of sharp diffraction peaks and the presence of a wide halo in the diffraction spectrum. ndhu.edu.tw

For instance, in studies involving bottlebrush polymers with a poly(vinylphosphonate) backbone, WAXD confirmed the fully amorphous nature of these materials. acs.org Similarly, when PDEVP is utilized as a capping agent for gold nanoparticles, WAXD analysis has been employed to confirm the presence of sub-nanometer-sized gold particles, as the polymer itself does not show crystalline reflections. nih.gov This lack of crystallinity is a key characteristic of PDEVP synthesized under typical conditions.

| Material | WAXD Finding | Implication | Source(s) |

| Poly(vinylphosphonate) bottlebrush polymers | Fully amorphous character confirmed. | Lack of long-range ordered structure. | acs.org |

| PDEVP-capped Gold Nanoparticles | Presence of sub-nanometric gold nanoparticles. | Confirms nanoparticle formation and amorphous polymer matrix. | nih.gov |

Solution and Colloidal Properties

Dynamic Light Scattering (DLS) is a key technique for characterizing the behavior of poly(diethyl vinylphosphonate) in solution, particularly when it is part of a colloidal system. DLS measures the hydrodynamic diameter (Dh) of particles in a dispersion, providing insights into their size, aggregation state, and stability. scholaris.ca

For PDEVP-based systems, such as polymer-coated gold nanoparticles, DLS has been used to determine the size of the polymer shell and assess the colloidal stability. For example, an aqueous solution of PDEVP-grafted gold nanoparticles (PDEVP@AuNPs) showed an average hydrodynamic diameter of 78.8 ± 1.5 nm, indicating a stable polymer shell-AuNP structure. rsc.orgresearchgate.net In other research, DLS confirmed the formation of PDEVP-capped AuNP aggregates with sizes in the range of 50–250 nm in aqueous media. nih.govmdpi.comresearchgate.net The stability of these colloidal systems is often confirmed by consistent DLS measurements over time and under varying conditions, such as pH changes. researchgate.net

| System | Hydrodynamic Diameter (Dh) | Observation | Source(s) |

| PDEVP@AuNPs | 78.8 ± 1.5 nm | Stable polymer shell-AuNP structure. | rsc.orgresearchgate.net |

| PDEVP-capped AuNPs | 50–250 nm (centered at 110 nm) | Broad, monomodal size distribution in water. | nih.govmdpi.com |

| Glutathione-coated AuNPs | 239 ± 73 nm | Mono-modal curves after sonication. | researchgate.net |

Poly(diethyl vinylphosphonate) exhibits thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. acs.orgrsc.org This property is of great interest for smart materials.

The LCST of PDEVP can be precisely tuned. For instance, copolymers of diethyl vinylphosphonate with other vinylphosphonates have shown tunable LCSTs with cloud points ranging from 5 to 92 °C, which can be adjusted by varying the comonomer composition. acs.org The phase transition is sharp and reversible. acs.org The LCST of homopolymers of PDEVP has also been evaluated, and a correlation between the molecular weight of the polymer and its LCST has been established. acs.org DLS is often used to study this behavior, where a contraction of the hydrodynamic radius of the polymer colloids is observed as the temperature increases, confirming the thermoresponsive nature of the material. nih.govmdpi.com

| Polymer System | LCST / Cloud Point Range (°C) | Controlling Factor | Source(s) |

| Copolymers of diethyl vinylphosphonate | 5 – 92 °C | Comonomer composition. | acs.org |

| Poly(diethyl vinylphosphonate) homopolymer | Dependent on molecular weight | Molecular weight of the polymer. | acs.org |

| PDEVP-capped AuNPs | Evidenced by colloidal contraction with temperature | Temperature increase. | nih.govmdpi.com |

Thermal Properties and Stability Analysis

Differential Scanning Calorimetry (DSC) is a fundamental technique for analyzing the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(diethyl vinylphosphonate), DSC measurements have determined a low glass transition temperature, with one study reporting a Tg of -62 °C. researchgate.net In copolymers, the Tg can be modulated by the chemical composition. For example, in copolymers of diethyl vinylphosphonate and 2-chloroethyl methacrylate (B99206) (P(DEVP-co-CEMA)), a single Tg was observed, which is indicative of a random copolymer structure. tandfonline.comresearchgate.nethilarispublisher.com The value of this single Tg was found to decrease from 72.7 °C to 33.4 °C with an increasing content of DEVP units in the copolymer. tandfonline.com Similarly, for bottlebrush polymers with a poly(vinylphosphonate) backbone and ethylene (B1197577) oxide side chains, the Tg decreased from -48 °C to -67 °C as the length of the side chains increased. acs.org

| Polymer System | Glass Transition Temperature (Tg) | Influencing Factor | Source(s) |

| Poly(diethyl vinylphosphonate) (PDEVP) | -62 °C | Homopolymer structure. | researchgate.net |

| P(DEVP-co-CEMA) Copolymers | 33.4 °C to 72.7 °C | Decreases with increasing DEVP content. | tandfonline.com |

| Poly(vinylphosphonate) Bottlebrush Polymers | -48 °C to -67 °C | Decreases with increasing side chain length. | acs.org |

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of polymers. For poly(diethyl vinylphosphonate) (PDEVP), TGA reveals a multi-step degradation process. Under an inert atmosphere, such as nitrogen or argon, pure PDEVP begins to decompose at approximately 260 °C with the loss of its ethyl side chains. d-nb.info This initial decomposition is followed by fragmentation of the polymer backbone starting at about 450 °C. d-nb.info A less defined decomposition step occurs at around 800 °C, leaving a significant carbonaceous residue. d-nb.info

The thermal stability of PDEVP can be influenced by its molecular structure and the presence of comonomers. For instance, copolymers of diethyl vinylphosphonate and methyl methacrylate (MMA) begin to degrade at a lower temperature than pure poly(methyl methacrylate) (PMMA), but the degradation is less precipitous as the temperature increases. kpi.ua Similarly, copolymers with acrylonitrile (B1666552) (AN) and acrylamide (B121943) (AM) also show altered thermal decomposition profiles compared to their respective homopolymers. kpi.ua In some cases, the decomposition temperature of PDEVP-containing copolymers can exceed 300 °C. researchgate.net For example, graft copolymers of poly(phenylene oxide) and poly(diethyl vinylphosphonate) have been shown to be stable up to nearly 400 °C under air. rsc.org

The thermal properties of PDEVP are also a key consideration in its application as a flame retardant. The incorporation of DEVP into other polymers can enhance their thermal stability and char formation, which is a desirable characteristic for flame retardancy. unimi.it TGA is used to quantify this effect by measuring the residual mass at high temperatures. unimi.it

A summary of the thermal decomposition stages of pure poly(diethyl vinylphosphonate) under an inert atmosphere is provided in the table below.

| Decomposition Stage | Onset Temperature (°C) | Description |

| Stage 1 | ~ 260 | Loss of ethyl side chains |

| Stage 2 | ~ 450 | Fragmentation of the polymer backbone |

| Stage 3 | ~ 800 | Further decomposition, leaving a carbon residue |

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of polymers that significantly influence their physical properties and applications. For poly(diethyl vinylphosphonate), these parameters are typically determined using gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC). tandfonline.comhilarispublisher.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a powerful technique that separates polymer molecules based on their size in solution. The method provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. tandfonline.com

The synthesis method has a profound impact on the resulting molecular weight and PDI of PDEVP. Free radical polymerization of diethyl vinylphosphonate often results in low molecular weight oligomers. tandfonline.com However, techniques like rare earth metal-mediated group transfer polymerization (REM-GTP) can produce high molecular weight PDEVP with narrow polydispersities (PDI < 1.12). nih.govacs.org For instance, using certain lanthanide complexes as initiators, it is possible to obtain PDEVP with a controlled molecular weight and a PDI below 1.05. acs.org

The choice of eluent and calibration standards is critical for accurate GPC/SEC analysis. A common solvent system for PDEVP is a mixture of tetrahydrofuran (B95107) (THF) and water, often with additives like tetrabutylammonium (B224687) bromide (TBAB) to prevent polymer aggregation. nih.govrsc.orgrsc.org Calibration is typically performed using narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate). tandfonline.comrsc.org For more precise measurements, multiangle light scattering (MALS) detectors can be coupled with the GPC system to determine absolute molecular weights without the need for column calibration. rsc.orgtum.deresearchgate.net

The molecular characteristics of various poly(diethyl vinylphosphonate) samples, as determined by GPC/SEC, are summarized in the table below. Note that the specific values can vary significantly depending on the polymerization conditions.

| Sample Type | Synthesis Method | Mn ( kg/mol ) | PDI (Mw/Mn) |

| PDEVP Homopolymer | Free Radical Polymerization | 0.4 | - |

| PDEVP Homopolymer | REM-GTP | 36.7 - 293 | 1.14 - 1.24 |

| P(DEVP-co-CEMA) | Free Radical Polymerization | - | 1.30 - 3.81 |

| P(DEVP-stat-DAlVP) | REM-GTP | 127 - 142 | < 1.12 |

Advanced Applications of Diethyl Vinylphosphonate and Its Polymers in Chemical Science

Functional Materials and Composites

The unique chemical structure of diethyl vinyl phosphate (B84403) (DEVP), featuring a polymerizable vinyl group and a phosphorus-containing moiety, makes it a valuable monomer for the synthesis of advanced functional polymers. These polymers and their composites exhibit a range of desirable properties, leading to their application in diverse areas of materials science.

Development of Flame Retardant Polymers and Investigation of Retardancy Mechanisms

The incorporation of phosphorus into polymer structures is a well-established strategy for imparting flame retardancy. Diethyl vinyl phosphate serves as a reactive flame retardant, meaning it can be copolymerized with other monomers to become an integral part of the polymer backbone. This approach offers significant advantages over additive flame retardants, which can migrate out of the polymer matrix over time.

Copolymers of DEVP with monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), and acrylamide (B121943) (AM) have been synthesized and their flammability assessed. mwflameretardant.comkpi.uaarkat-usa.org Research has consistently shown that the inclusion of DEVP units enhances the flame retardancy of the resulting polymers compared to their unmodified counterparts. mwflameretardant.comkpi.ua For instance, the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, is significantly increased in these copolymers. A particularly strong synergistic effect between phosphorus and nitrogen has been observed in copolymers of DEVP and acrylamide, leading to a dramatic increase in the LOI value. kpi.ua

The flame retardancy mechanism of phosphorus-containing polymers like those derived from DEVP is multifaceted, involving actions in both the condensed (solid) and gas phases. mwflameretardant.comnih.govfrontiersin.orgnih.gov

Condensed-Phase Mechanism : During heating, the phosphorus compounds decompose to form phosphoric acid. mwflameretardant.com This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. mwflameretardant.comfrontiersin.org This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. frontiersin.orgnih.gov The increased char yield is a key indicator of an effective condensed-phase mechanism. cnrs.frtandfonline.com

Gas-Phase Mechanism : Concurrently, volatile phosphorus-containing radicals (such as PO•) are released into the flame. mwflameretardant.comnih.govnih.gov These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and HO• radicals in the flame. mwflameretardant.comnih.gov This "flame inhibition" effect reduces the efficiency of the combustion process, leading to a lower heat release rate (HRR). nih.gov

Table 1: Flame Retardant Properties of DEVP Copolymers

| Polymer/Copolymer | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI) | Char Yield (in N₂) at 500°C (%) | Reference |

| Polystyrene (PS) | 0 | 18.5 | <1 | kpi.ua |

| PS-co-DEVP | 5.7 | 21.5 | <1 | kpi.ua |

| Poly(methyl methacrylate) (PMMA) | 0 | 17.1 | <1 | kpi.ua |

| PMMA-co-DEVP | 5.7 | 23.7 | <1 | kpi.ua |

| Polyacrylonitrile (PAN) | 0 | 18.3 | 43 | kpi.ua |

| PAN-co-DEVP | 5.7 | 27.5 | 50 | kpi.ua |

| Polyacrylamide (PAM) | 0 | 27.3 | 11 | kpi.ua |

| PAM-co-DEVP | 5.3 | 57.9 | 52 | kpi.ua |

Synthesis of Smart Nanomaterial Systems (e.g., Polymer-Capped Gold Nanoparticles)

The polymerization of this compound can be precisely controlled to produce polymers with specific functionalities, enabling their use in the creation of "smart" nanomaterials. A notable example is the synthesis of poly(diethylvinylphosphonate)-capped gold nanoparticles (PDEVP-capped AuNPs). mdpi.comresearchgate.net These nanomaterials exhibit both photoresponsive and thermoresponsive properties. mdpi.com

The synthesis process involves the polymerization of DEVP using a specially designed Yttriocene catalyst that incorporates a vinyl-lutidine initiator. mdpi.com This results in a poly(diethylvinylphosphonate) chain with a reactive end group. This polymer chain is then chemically modified to introduce a thiol group, which can strongly anchor to the surface of gold nanoparticles. The PDEVP-capped AuNPs are formed by reacting the thiolated polymer with a gold salt (tetrachloroauric acid) in the presence of a reducing agent (sodium borohydride). mdpi.com

Characterization of these nanoparticles confirms the successful capping of sub-nanometer gold cores with the PDEVP polymer. mdpi.com In aqueous solution, these nanoparticles self-assemble into larger globular structures (50–200 nm) and demonstrate thermoresponsive behavior, contracting as the temperature increases. mdpi.comresearchgate.net Such smart nanomaterials hold potential for applications where responses to external stimuli like light or heat are required. mdpi.com The functional polymer shell can also be used for further modifications, such as attaching biologically active molecules for targeted drug delivery. nih.gov

Table 2: Synthesis and Properties of PDEVP-Capped Gold Nanoparticles

| Property | Description/Value | Reference |

| Synthesis Method | Group Transfer Polymerization of DEVP followed by capping of AuNPs. | mdpi.com |

| Catalyst System | Yttriocene catalyst with a vinyl-lutidine (VL) initiator. | mdpi.com |

| Anchoring Chemistry | Thiol group on the polymer chain end binds to the gold surface. | mdpi.com |

| Gold Core Size | Sub-nanometric. | mdpi.com |

| Assembled Structure | 50–200 nm globular structures in aqueous dispersion. | mdpi.com |

| Key Property | Thermoresponsive (colloidal contraction with increasing temperature). | mdpi.com |

Polymeric Membranes for Gas Separation Performance

Polymers containing ionic liquids, known as poly(ionic liquid)s (PILs), are an innovative class of materials for gas separation membranes. mdpi.comnih.gov While not a direct homopolymer of DEVP, a closely related polymer, poly[3-ethyl-1-vinyl-imidazolium] diethyl phosphate (PEVI-DEP), has been investigated for its gas separation capabilities. mdpi.comnih.govresearchgate.net This polymer combines a poly-vinyl imidazolium (B1220033) cation with a diethyl phosphate anion, the latter being structurally related to DEVP.

Composite membranes have been fabricated by blending PEVI-DEP with a block copolymer, Pebax® 1657, which provides mechanical stability. mdpi.comnih.gov The performance of these membranes in separating various gases has been systematically studied. Research indicates that the incorporation of PEVI-DEP significantly influences the gas transport properties of the membrane. mdpi.comnih.gov

Interestingly, while the imidazolium component was expected to enhance carbon dioxide (CO₂) separation, the PEVI-DEP blends showed a more pronounced improvement in the permeability and selectivity for lighter gases, such as the separation of hydrogen (H₂) from methane (B114726) (CH₄) and CO₂. mdpi.comnih.gov The best performance was observed at a specific concentration (40 wt.% of PEVI-DEP), with higher concentrations leading to a decrease in transport properties. mdpi.comnih.gov This suggests that the PIL domains within the Pebax matrix facilitate the diffusion of smaller gas molecules. mdpi.com

Table 3: Gas Separation Performance of Pebax® 1657/PEVI-DEP Composite Membranes

| Membrane Composition | Target Gas Separation | Observation | Reference |

| Pebax® 1657 / 20 wt.% PEVI-DEP | H₂/CH₄, H₂/CO₂ | Modest improvement in permeability and selectivity. | mdpi.comnih.gov |

| Pebax® 1657 / 40 wt.% PEVI-DEP | H₂/CH₄, H₂/CO₂ | Optimal performance with >50% improvement in permeability and selectivity. | mdpi.comnih.gov |

| Pebax® 1657 / 60 wt.% PEVI-DEP | H₂/CH₄, H₂/CO₂ | Decline in transport properties compared to 40 wt.% loading. | mdpi.comnih.gov |

| Pebax® 1657 / PEVI-DEP (all blends) | CO₂/N₂, CO₂/CH₄ | No significant improvement in CO₂ separation. | mdpi.comnih.gov |

Role as Polymeric Plasticizers

Plasticizers are additives that increase the flexibility and processability of a polymer matrix, most notably for polyvinyl chloride (PVC). wikipedia.orgresearchgate.net Conventional plasticizers, such as phthalate (B1215562) esters, are small molecules that can migrate out of the polymer over time, which can alter the material's properties. researchgate.net Polymeric plasticizers, which are higher molecular weight compounds, are used to overcome this issue due to their reduced mobility within the polymer matrix. nih.gov

Phosphate esters are known to function as both plasticizers and flame retardants. wikipedia.org The incorporation of a diethyl phosphate group into a larger molecule can therefore serve a dual purpose. While the direct use of poly(diethyl vinyl phosphonate) as a primary plasticizer is not widely documented, related structures have been synthesized and evaluated. These compounds often use a bio-based backbone, such as cardanol (B1251761) (from cashew nut shell liquid), which is chemically modified to include a diethyl phosphate group. This approach creates a bio-based, flame-retardant plasticizer. The larger molecular structure of such additives helps to anchor them within the PVC matrix, reducing migration compared to smaller phosphate ester plasticizers. researchgate.netnih.gov

Reagent and Building Block in Complex Organic Synthesis

Beyond its use in polymerization, the monomer this compound is a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Preparation of Conjugated Dienes

Conjugated dienes are important structural motifs in many organic molecules and are valuable intermediates in chemical synthesis. A powerful method for their preparation involves the nickel-catalyzed Kumada cross-coupling reaction between a vinyl Grignard reagent (e.g., vinylmagnesium bromide) and a vinyl phosphate, such as this compound derived from a ketone. arkat-usa.orgmdpi.comresearchgate.netfigshare.comscite.ai

This reaction is notable for its operational simplicity and mild reaction conditions. figshare.com It allows for the synthesis of a wide variety of 2-substituted 1,3-dienes from readily available starting materials. mdpi.comresearchgate.net The process involves the oxidative addition of the vinyl phosphate C-O bond to a low-valent nickel catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com

In addition to nickel, iron catalysts such as Fe(acac)₃ have also been shown to be effective for the cross-coupling of dienol phosphates with Grignard reagents to stereoselectively produce terminal conjugated dienes in excellent yields. nih.govnih.gov This iron-catalyzed method provides a complementary and cost-effective route to these valuable compounds. nih.gov

Table 4: Synthesis of Conjugated Dienes using this compound Derivatives

| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |

| Kumada Cross-Coupling | Ni(dppe)₂Cl₂ | Diethyl (1-phenylvinyl) phosphate + Vinylmagnesium bromide | 2-Phenyl-1,3-butadiene | High yield, mild conditions, broad functional group tolerance. | arkat-usa.orgfigshare.com |

| Kumada Cross-Coupling | Fe(acac)₃ | Butadienyl-diethylphosphate + Octylmagnesium chloride | 1,3-Dodecadiene | Efficient, stereoselective synthesis of terminal dienes. | nih.govnih.gov |

Synthesis of Biaryl Compounds

The construction of biaryl frameworks is a cornerstone of organic synthesis, as this structural motif is prevalent in pharmaceuticals, natural products, and functional materials. beilstein-journals.orgrsc.org Diethyl vinylphosphonate (B8674324) and related aryl diethyl phosphates have emerged as valuable substrates in the synthesis of biaryl compounds, primarily through transition-metal-catalyzed cross-coupling reactions.

One notable approach involves the nickel-catalyzed Suzuki reaction of aryl diethyl phosphates. nih.gov This method facilitates the formation of a C-C bond between the aryl phosphate and an arylboronic acid, yielding substituted biaryls in high yields. nih.gov However, the scope of this particular reaction is generally limited to arylboronic acids, with vinyl and alkyl boronic acids being less effective coupling partners. nih.gov

Another strategy utilizes the phosphate group as a directing group in palladium-catalyzed C-H activation/arylation reactions. nih.gov Aryl diethyl phosphates can be coupled with aryl iodonium (B1229267) salts to produce biaryls. nih.govmdpi.com The proposed mechanism for this transformation involves the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to furnish the desired biaryl product. nih.gov While effective for the synthesis of simple biaryls, the scope of this reaction can be limited. nih.govmdpi.com

More recently, metal-free photochemical methods have been developed for the synthesis of biarenes from ethyl diaryl phosphates. beilstein-journals.org This approach relies on the photoextrusion of the phosphate moiety upon irradiation, offering a greener alternative to traditional metal-catalyzed methods. beilstein-journals.org The reaction is particularly efficient for the preparation of electron-rich biaryls. beilstein-journals.org

Table 1: Selected Examples of Biaryl Synthesis using Diethyl Phosphate Derivatives

| Catalyst/Conditions | Phosphate Substrate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl₂(PCy₃)₂ | Aryl diethyl phosphate | Arylboronic acid | Substituted biaryl | High | nih.gov |

| Pd(TFA)₂ | Aryl diethyl phosphate | Diphenyliodonium triflate | Simple biaryl | Moderate | nih.govmdpi.com |

| UV irradiation | Ethyl diaryl phosphate | None (intramolecular) | Symmetric biaryl | Up to 83% | beilstein-journals.org |

Directed C-H Activation Methodologies

The phosphate group within diethyl vinylphosphonate and its aryl counterparts can function as a directing group to facilitate the selective activation of C-H bonds, a powerful strategy for the efficient construction of complex molecules. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. nih.govacs.org

In rhodium-catalyzed reactions, the phosphate group can direct the vinylation of vinyl phosphates themselves. mdpi.com Similarly, palladium catalysis can be employed for the arylation of aryl phosphates. mdpi.com A monophosphoric acid directing group can also facilitate the C-H bond activation of aryl systems, enabling their arylation with diaryliodonium salts. mdpi.com

Furthermore, this compound has been utilized as an effective electrophile in cobalt-catalyzed C-H activation reactions. For instance, the C-H bond of indoles can be alkenylated with this compound in the presence of a cobalt catalyst and an N-heterocyclic carbene (NHC) ligand. mdpi.com This methodology allows for the introduction of a vinyl group onto the indole (B1671886) scaffold. Diethyl vinyl phosphonate (B1237965) has also been shown to be a proficient coupling partner in various C-H activation reactions. rsc.org

Table 2: Examples of Directed C-H Activation Involving Diethyl Phosphate Derivatives

| Catalyst | Directing Group | Substrate | Coupling Partner/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Rhodium | Phosphate | Vinyl phosphate | Methyl acrylate | Dienyl diethyl phosphate | mdpi.com |

| Palladium | Monophosphoric acid | Aryl system | Diphenyliodonium triflate | Arylated product | mdpi.com |

| Cobalt/NHC | None (electrophile) | Indole | This compound | Alkenylated indole | mdpi.com |

Facilitating Nucleophilic Substitution Reactions

The diethyl phosphate group can act as a good leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful in the functionalization of heterocyclic compounds.

For example, heteroaromatic diethyl phosphates, such as pyrimidyl diethyl phosphates, have been shown to be effective substrates in nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com 2-Hydroxypyrimidines can be converted to the corresponding diethyl phosphates, which then readily react with nucleophiles like dialkylamines or thiols to yield trisubstituted pyrimidines in high yields. nih.govmdpi.com The scope of this reaction, however, can be limited to specific heterocyclic systems. nih.govmdpi.com

In addition to aromatic systems, allyl diethyl phosphates can undergo copper(I)-catalyzed asymmetric allylic substitution reactions with alkenyl boronates. mdpi.com This transformation proceeds via an SN2' mechanism to produce skipped dienes with high yields and excellent enantioselectivity, demonstrating the versatility of the diethyl phosphate group in facilitating a range of nucleophilic substitution pathways. mdpi.com

Role as Precursors in Phosphonate-Based Enzyme Inhibitor Design and Mechanism Studies

Phosphonates are widely recognized for their ability to act as stable mimics of phosphates, making them invaluable tools in the design of enzyme inhibitors. researchgate.net Their resistance to chemical and enzymatic hydrolysis provides a significant advantage over their phosphate counterparts. researchgate.net Diethyl vinylphosphonate serves as a versatile precursor for the synthesis of various phosphonate-based inhibitors.

The general strategy involves incorporating the phosphonate moiety, derived from precursors like diethyl vinylphosphonate, into a molecule that mimics the substrate or the transition state of an enzyme-catalyzed reaction. researchgate.net For instance, diethyl vinylphosphonate can be a starting material for creating acyclic nucleoside phosphonates, which have been investigated as inhibitors of enzymes like Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT), a key enzyme in the purine (B94841) salvage pathway of the malaria parasite. malariaworld.org The synthesis of these inhibitors often involves Michael addition of a nucleophile to diethyl vinylphosphonate to introduce the necessary side chains. malariaworld.org

Furthermore, phosphonate derivatives are crucial in studying enzyme mechanisms. By replacing a labile phosphate group with a stable phosphonate, researchers can trap enzyme-substrate complexes and gain insights into the catalytic process. The structural and electronic similarities between phosphonates and phosphates allow them to bind to the active site of enzymes, acting as competitive inhibitors. researchgate.net This has been successfully applied in the study of glycolytic enzymes, phosphatases, and viral DNA polymerases. researchgate.net

Environmental Degradation Pathways and Mechanisms

Abiotic Degradation Studies (e.g., Chemical Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. For organophosphorus compounds like diethyl vinyl phosphate (B84403), chemical hydrolysis is a primary abiotic degradation pathway. ung.sioup.com As esters, these compounds possess multiple sites that are susceptible to hydrolysis, which involves the cleavage of chemical bonds by the addition of water. oup.comoup.com

The principal reactions in the degradation of organophosphates include hydrolysis, oxidation, alkylation, and dealkylation. oup.com The hydrolysis of the phosphate ester bonds is considered the most significant initial step in the detoxification process. oup.com Studies on analogous vinyl phosphates show they can be hydrolyzed to yield phosphoric acid and acetaldehyde. smolecule.com The rate of hydrolysis is often influenced by pH, with many organophosphates degrading more rapidly in acidic or alkaline conditions compared to neutral pH. ung.si Research on the acid-catalyzed hydrolysis of various vinyl phosphates and acetates has provided insights into the substituent effects of the diethyl phosphoryloxy group, which influences the reaction kinetics. acs.org

While specific kinetic data for diethyl vinyl phosphate is not extensively detailed in the available literature, the general mechanism for related vinyl phosphate insecticides involves the cleavage of the P-O-vinyl linkage. oup.com This process is a crucial factor in the environmental fate of the compound, breaking it down into smaller molecules.

Bioremediation and Microbial Degradation of Organophosphorus Analogs

Bioremediation presents an efficient and environmentally compatible method for the decontamination of sites polluted with organophosphorus compounds. oup.com This process utilizes the metabolic capabilities of microorganisms to degrade these toxic substances. nih.gov Since the first isolation of an organophosphate-degrading bacterium in 1973, numerous bacterial and fungal species have been identified that can break down a wide array of these pesticides. oup.com

The isolation and characterization of specific microbial strains are fundamental to developing effective bioremediation strategies. The selection process often targets microorganisms from contaminated soils, as they may have developed the ability to utilize pesticides as a source of nutrients. oup.com

Trichoderma atroviride The filamentous fungus Trichoderma atroviride has been identified as a potent degrader of organophosphorus pesticides. plantarchives.org Specifically, T. atroviride strain T23 has shown high efficiency in degrading 2,2-dichlorovinyl dimethyl phosphate (DDVP), a close structural analog of this compound. researchgate.netbiorxiv.org This strain is capable of mineralizing DDVP into less harmful substances. biorxiv.org Genetic engineering has also been employed to enhance the degradation capabilities of T. atroviride. plantarchives.org

Pseudomonas stutzeri The bacterium Pseudomonas stutzeri is another well-documented degrader of organophosphorus compounds. oup.com Strain YC-YH1, isolated from pesticide-contaminated soil, can efficiently degrade several organophosphorus pesticides, including chlorpyrifos (B1668852) and parathion (B1678463). asm.orgnih.gov Genome sequencing of this strain revealed the presence of genes encoding for organophosphorus hydrolase (ophC2) and methyl parathion hydrolase (mpd), which are key to its degradative ability. asm.org Studies have shown that P. stutzeri can utilize organophosphates like malathion (B1675926) as a sole source of carbon and phosphorus for growth. jcci-clinicalarticles.info

Table 1: Microbial Strains Involved in Organophosphorus Pesticide Degradation

| Microbial Strain | Degraded Compound(s) (Analog) | Key Findings | References |

|---|---|---|---|

| Trichoderma atroviride (strain T23) | 2,2-dichlorovinyl dimethyl phosphate (DDVP) | Efficiently degrades DDVP through mineralization. Possesses a paraoxonase-like enzyme (TaPon1-like) crucial for degradation. | researchgate.netbiorxiv.org |

| Pseudomonas stutzeri (strain YC-YH1) | Chlorpyrifos, Parathion-methyl, Triazophos, Parathion | Genome contains genes for organophosphorus hydrolase (ophC2) and methyl parathion hydrolase (mpd). | asm.orgnih.gov |

The microbial degradation of organophosphorus compounds is an enzyme-driven process. The initial and most critical step is typically the hydrolysis of the ester bond, catalyzed by a class of enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs). oup.comnih.gov These enzymes can be significantly faster and more efficient than chemical hydrolysis alone. mdpi.com

Esterase-mediated hydrolysis is a common mechanism for the detoxification of these compounds. oup.comresearchgate.net In Trichoderma atroviride T23, a paraoxonase-like enzyme, designated TaPon1-like, has been identified as playing a pivotal role in the degradation of DDVP. biorxiv.org The gene encoding this enzyme is highly expressed during the degradation process. The purified enzyme demonstrates the ability to transform DDVP and exhibits significant paraoxonase activity. biorxiv.org

In various Pseudomonas species, the degradation pathway is also initiated by phosphotriesterases. sunderland.ac.uk The opd (organophosphate-degrading) gene, which codes for OPH, has been found in numerous bacteria isolated from different geographical locations. oup.com These enzymes, such as Organophosphorus Hydrolase (OpdA) and diisopropyl fluorophosphatase (DFPase), have a broad substrate range that includes various pesticides and even chemical warfare agents. nih.govmdpi.comencyclopedia.pub The core function of these enzymes is to cleave the P-O-alkyl or P-O-aryl bonds, which is the primary detoxification step. oup.com

Table 2: Key Enzymes in Organophosphorus Degradation

| Enzyme | Source Organism (Example) | Mechanism of Action | Substrate (Analog) | References |

|---|---|---|---|---|

| Paraoxonase-like (TaPon1-like) | Trichoderma atroviride | Hydrolyzes the P-O-vinyl bond of DDVP. | 2,2-dichlorovinyl dimethyl phosphate (DDVP) | biorxiv.org |

| Organophosphorus Hydrolase (OPH / PTE) | Brevundimonas diminuta | Catalyzes the hydrolysis of the phosphate ester bond. | Paraoxon, Parathion | oup.comsunderland.ac.uk |

| Organophosphorus Hydrolase (OpdA) | Agrobacterium radiobacter | Hydrolyzes a wide variety of OP pesticides and nerve agents. | Methyl Parathion, Sarin | nih.govmbl.or.kr |

Identifying the intermediate and final products of degradation is crucial for confirming the complete mineralization of the parent compound and assessing the environmental impact of the process.

In the degradation of the analog DDVP by Trichoderma atroviride T23, the proposed pathway involves several steps. The initial enzymatic action by the paraoxonase-like enzyme transforms DDVP into dimethyl phosphate. biorxiv.org Subsequent steps in the mineralization process lead to the formation of dichloroacetic acid, 2,2-dichloroethanol, and phosphoric acid. biorxiv.org Another potential pathway could also lead to the formation of these intermediates. researchgate.net

For Pseudomonas stutzeri degrading malathion, a key indicator of breakdown is the measurable release of orthophosphate into the medium, signifying the cleavage of the phosphate ester. jcci-clinicalarticles.infoopenaccesspub.org In the degradation of other organophosphates like chlorpyrifos by different bacteria, the primary intermediate is often 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded. nih.gov The study of these metabolic pathways, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), allows for a complete picture of the bioremediation process. researchgate.netjcci-clinicalarticles.inforesearchgate.net

Table 3: Degradation Intermediates of Organophosphorus Analogs

| Original Compound (Analog) | Degrading Microbe | Identified Intermediates | References |

|---|---|---|---|

| 2,2-dichlorovinyl dimethyl phosphate (DDVP) | Trichoderma atroviride | Dimethyl phosphate, Dichloroacetic acid, 2,2-dichloroethanol, Phosphoric acid | researchgate.netbiorxiv.org |

| Malathion | Pseudomonas stutzeri | Orthophosphate (released) | jcci-clinicalarticles.infoopenaccesspub.org |

Theoretical and Computational Chemistry of Diethyl Vinylphosphonate

Density Functional Theory (DFT) Studies on Reaction Mechanisms